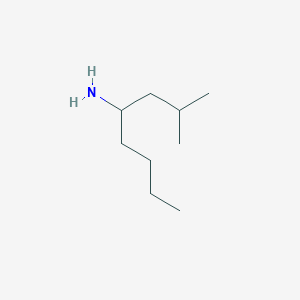

2-Methyl-4-aminooctane

Description

Properties

Molecular Formula |

C9H21N |

|---|---|

Molecular Weight |

143.27 g/mol |

IUPAC Name |

2-methyloctan-4-amine |

InChI |

InChI=1S/C9H21N/c1-4-5-6-9(10)7-8(2)3/h8-9H,4-7,10H2,1-3H3 |

InChI Key |

NNHPQZVYKCAOCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC(C)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks explicit references to 2-methyl-4-aminooctane. However, comparisons can be inferred using structurally or functionally related amines and methyl-substituted compounds from the evidence:

Comparison with 2-Methoxy-5-methylaniline (CAS 120-71-8)

Structural Similarities :

- Both compounds feature a methyl group and a functional group (amino or methoxy) on a carbon backbone.

- Differences arise in backbone length (aromatic vs. aliphatic) and substituent positions.

Key Properties :

Functional Differences :

- 2-Methoxy-5-methylaniline is an aromatic amine with applications in dye synthesis but carries significant carcinogenic risks .

- This compound (if similar to aliphatic amines) may exhibit lower toxicity but reduced thermal stability compared to aromatic analogs.

Comparison with 4-Methyl-2-pentanone (CAS 108-10-1)

Structural Contrast :

- 4-Methyl-2-pentanone is a ketone, lacking the amino group but sharing a branched methyl-substituted backbone.

Key Properties :

Reactivity :

- The amino group in this compound would confer basicity and nucleophilicity, unlike the ketone’s electrophilic carbonyl group.

Q & A

Q. What are the established synthetic routes for 2-Methyl-4-aminooctane, and how do reaction conditions impact yield and purity?

- Methodological Answer : Synthetic pathways for branched amines like this compound often involve reductive amination or alkylation of ketone precursors. For example, a three-step approach could include:

Condensation : Reacting a ketone (e.g., 4-octanone) with ammonia under acidic conditions to form an imine intermediate.

Reduction : Using NaBH₄ or catalytic hydrogenation to reduce the imine to the amine .

Purification : Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product.

Key factors affecting yield include pH control during condensation, solvent polarity in reduction, and temperature stability. For instance, NaBH₄ in methanol at 0–5°C minimizes side reactions .

Table 1 : Example Synthetic Conditions for Analogous Amines

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Imine Formation | NH₃, HCl, methanol, reflux | 60–75% | |

| Reduction | NaBH₄, methanol, 0–5°C | 80–90% |

Q. Which spectroscopic methods are most effective for structural elucidation of this compound?

- Methodological Answer : Combine ¹H/¹³C-NMR to identify alkyl chain branching and amine proton environments. Key features:

- ¹H-NMR : δ 1.2–1.5 ppm (m, CH₂ groups), δ 2.4–2.7 ppm (m, CH-NH₂), and δ 1.0 ppm (s, CH₃ branching) .

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm amine functionality.

Cross-validate with mass spectrometry (e.g., ESI-MS) for molecular ion [M+H]⁺ matching the theoretical mass (C₉H₂₁N: 143.3 g/mol).

Q. What chromatographic techniques optimize purification of this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) to separate polar impurities. For baseline resolution, adjust pH to 3–4 (using formic acid) to protonate the amine, reducing tailing . Alternatively, flash chromatography with ethyl acetate:hexane (3:7) achieves >95% purity for non-polar derivatives.

Advanced Research Questions

Q. How should researchers address discrepancies between experimental spectral data and computational predictions?

- Methodological Answer : Apply triangulation by:

Repeating experiments to rule out procedural errors.

Using X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.

Comparing DFT-calculated NMR shifts (e.g., B3LYP/6-31G* level) with experimental data .

For example, if computed ¹³C-NMR shifts for the amine carbon deviate by >5 ppm, reevaluate the conformational model or solvent effects in simulations .

Q. What catalytic systems enhance enantioselectivity in asymmetric synthesis of this compound?

- Methodological Answer : Chiral catalysts like Ruthenium-BINAP complexes or enzyme-mediated resolutions (e.g., lipases) can improve enantiomeric excess (ee). Optimize:

- Solvent : Non-polar solvents (toluene) favor tighter transition states.

- Temperature : Lower temperatures (e.g., –20°C) reduce racemization.

Monitor ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .

Q. What in silico strategies predict solvation effects on this compound’s stability?

- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models (water, DMSO) to analyze:

- Conformational flexibility : Root-mean-square deviation (RMSD) of the alkyl chain.

- Solvent-accessible surface area (SASA) : Hydrophobic interactions in aqueous media.

Pair with COSMO-RS calculations to predict solubility parameters and partition coefficients .

Data Contradiction Analysis

Q. How can conflicting bioactivity results for this compound derivatives be systematically resolved?

- Methodological Answer : Conduct dose-response studies across multiple cell lines while controlling for:

- Membrane permeability : Use logP calculations (e.g., ACD/Labs) to correlate hydrophobicity with activity.

- Metabolic stability : Incubate compounds with liver microsomes and monitor degradation via LC-MS .

Cross-reference with transcriptomic profiling to identify off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.